Imidazo[1,5-a]pyridine Core Scaffold vs. Indolizine: 5-Fold In Vivo Potency Advantage in FGF Antagonism
The imidazo[1,5-a]pyridine scaffold achieves maximal in vivo FGF antagonist activity at a dose of 10 mg/kg in mouse models, whereas the structurally related indolizine series requires 50 mg/kg to reach the same maximal effect—a 5-fold potency advantage directly attributed to the core scaffold [1]. While this data derives from the broader imidazo[1,5-a]pyridine class rather than the specific title compound, it establishes that the [1,5-a] fusion pattern is non-redundant with alternative bicyclic cores. Any procurement decision that considers an indolizine-based methanamine as a substitute for an imidazo[1,5-a]pyridine would therefore accept a predictable loss of in vivo potency.
| Evidence Dimension | In vivo FGF antagonist efficacy (mouse model) |
|---|---|
| Target Compound Data | Maximal activity at 10 mg/kg (imidazo[1,5-a]pyridine class) |
| Comparator Or Baseline | Indolizine series: maximal activity at 50 mg/kg |
| Quantified Difference | 5-fold lower efficacious dose (10 vs 50 mg/kg) |
| Conditions | In vivo mouse model of FGF receptor binding antagonism; compound administered systemically |
Why This Matters
A 5-fold dose reduction translates directly to lower compound consumption in animal studies, reduced cost per experiment, and potentially improved safety margins—critical factors in lead optimisation procurement.
- [1] US Patent US20080108648. Novel imidazo[1,5-a]pyridine derivatives, method for preparing same and pharmaceutical compositions containing same. Paragraphs [0015]-[0016]. View Source
